phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate
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Overview
Description
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a phenyl group, a carbamate moiety, and a hydrazinyl-substituted butanoyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form the hydrazinyl intermediate.
Coupling with Phenyl Isocyanate: The hydrazinyl intermediate is then reacted with phenyl isocyanate to introduce the carbamate group.
Final Coupling Reaction: The resulting compound is further reacted with 4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of phenyl N-[[4-hydroxy-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins involved in cell signaling pathways, particularly those related to cancer cell proliferation.
Pathways Involved: The compound can inhibit specific kinases and proteases, leading to the disruption of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate derivatives: These compounds have similar structures but with different substituents on the phenyl or hydrazinyl groups.
Other Hydrazinyl-Substituted Carbamates: Compounds like phenyl N-[[4-oxo-4-(2-methoxycarbonylhydrazinyl)butanoyl]amino]carbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
phenyl N-[[4-oxo-4-(2-phenoxycarbonylhydrazinyl)butanoyl]amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c23-15(19-21-17(25)27-13-7-3-1-4-8-13)11-12-16(24)20-22-18(26)28-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISLYGMFNMKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NNC(=O)CCC(=O)NNC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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